

BMS-303141: A Technical Guide to its Role in Lipid Metabolism

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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889

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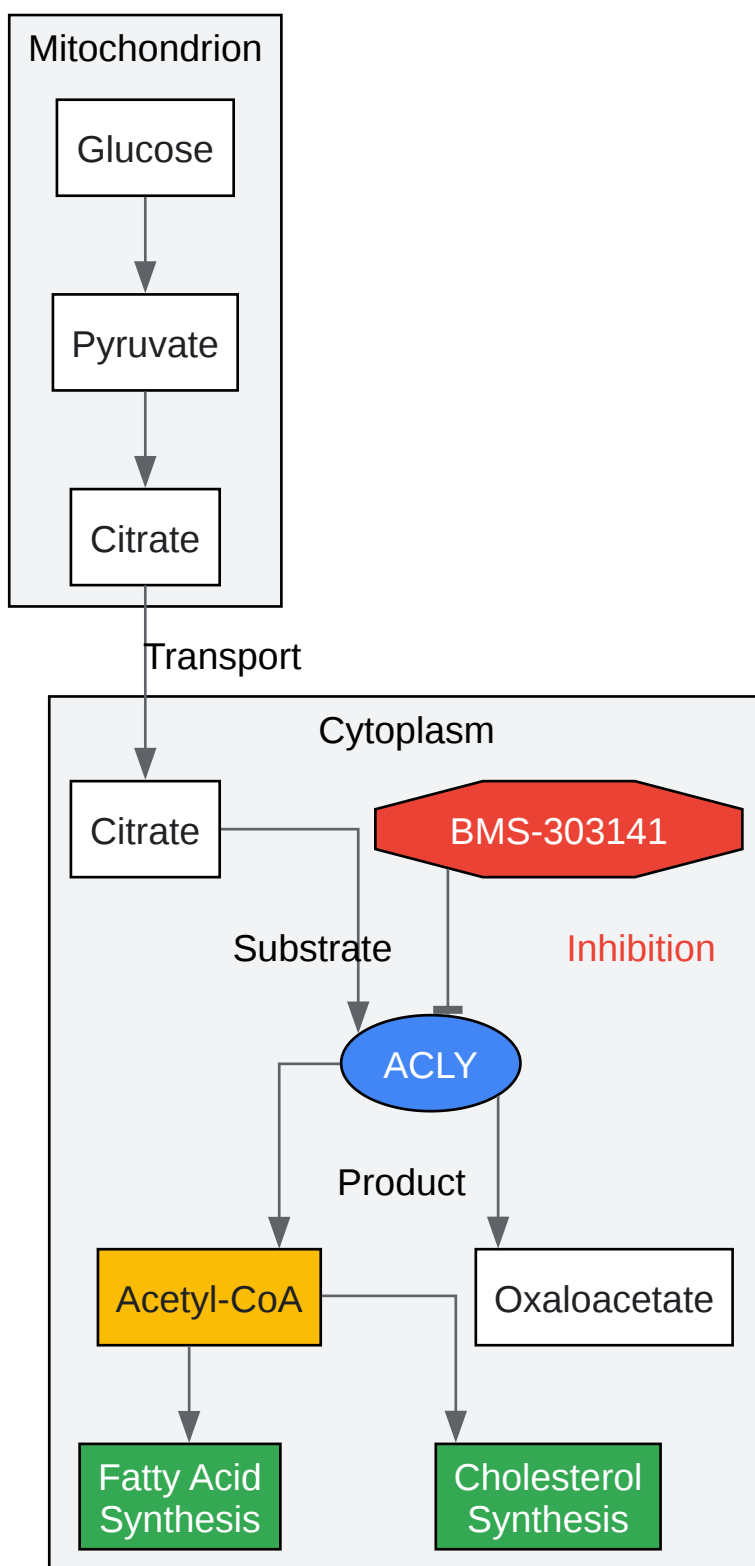
Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of **BMS-303141**, a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY). It details the core mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the critical pathways and workflows involved. The primary focus is on the role of **BMS-303141** in modulating lipid metabolism, making it a significant compound of interest for metabolic diseases and oncology.

Core Mechanism of Action

BMS-303141 is a selective inhibitor of ATP-citrate lyase (ACLY), a pivotal enzyme in cellular metabolism.[1][2] ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.[3][4] This reaction is a critical step that links energy metabolism from carbohydrates (glycolysis) to the biosynthesis of lipids.[5] The acetyl-CoA produced by ACLY is the fundamental two-carbon building block for de novo synthesis of both fatty acids and cholesterol.[1][3]

By inhibiting ACLY, **BMS-303141** effectively reduces the available pool of cytosolic acetyl-CoA.[4] This depletion of a key precursor directly curtails the downstream pathways of lipogenesis, leading to a reduction in the synthesis and accumulation of lipids.[2] This mechanism positions **BMS-303141** as a therapeutic candidate for conditions characterized by dysregulated lipid metabolism, such as hyperlipidemia and obesity-related disorders.[3]



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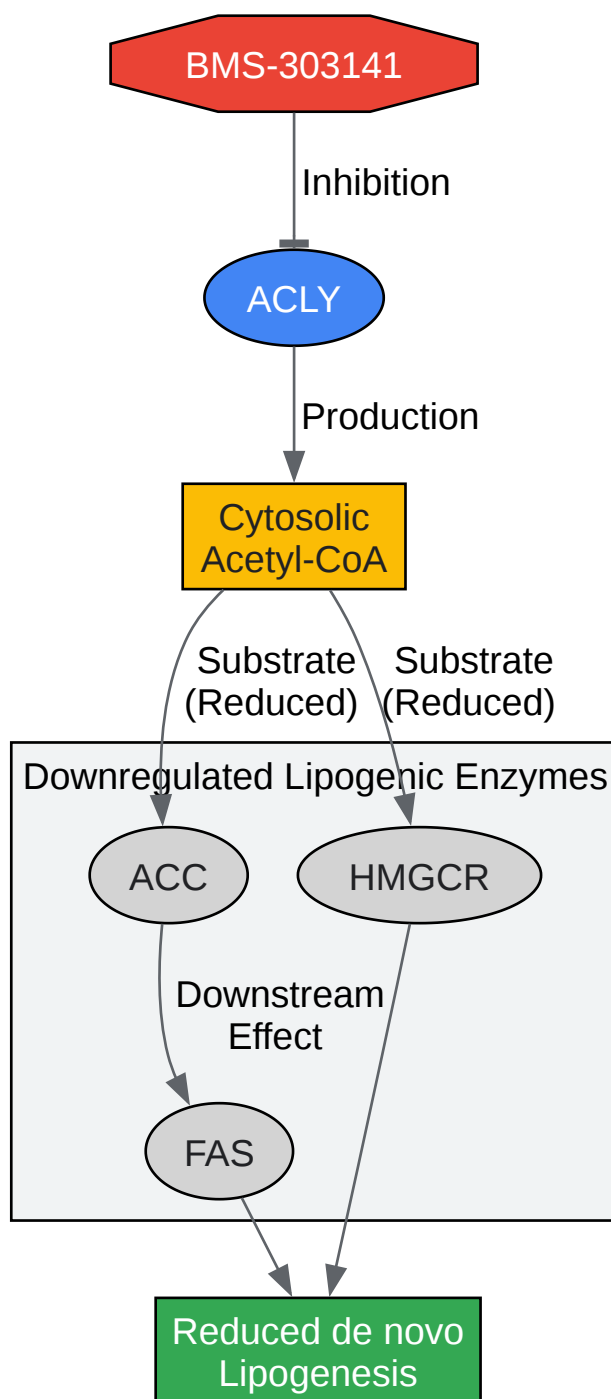
Caption: Core mechanism of **BMS-303141** action on ACLY.

Impact on Lipid Synthesis Pathways

The inhibition of ACLY by **BMS-303141** has significant downstream consequences for major lipogenic pathways. By limiting acetyl-CoA, **BMS-303141** administration leads to the downregulation of key enzymes involved in fatty acid and cholesterol biosynthesis, including:

- Acetyl-CoA Carboxylase (ACC): The rate-limiting enzyme in fatty acid synthesis.[6][7]
- Fatty Acid Synthase (FAS): A multi-enzyme protein that catalyzes fatty acid synthesis.[6][7]
- HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in the mevalonate pathway for cholesterol synthesis.[6][7]

Studies in db/db mice, a model for type 2 diabetes, have shown that treatment with **BMS-303141** reduces the protein and transcript levels of ACC, FAS, and HMGCR in the kidney.[6] This coordinated downregulation highlights the compound's comprehensive impact on cellular lipid production.



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Caption: Downstream effects of **BMS-303141** on lipogenic enzymes.

Quantitative Data Summary

In Vitro Efficacy

The inhibitory activity of **BMS-303141** has been quantified in various cell-based and enzymatic assays.

Parameter	Value	System	Reference
IC50 (ACLY Inhibition)	0.13 μ M	Human Recombinant ACLY	[1] [2]
IC50 (Lipid Synthesis)	8 μ M	HepG2 Cells	[2]
Cytotoxicity	Not observed	Up to 50 μ M	[2]

In Vivo Efficacy

Preclinical animal models demonstrate the potent lipid-lowering effects of **BMS-303141** and its analogues.

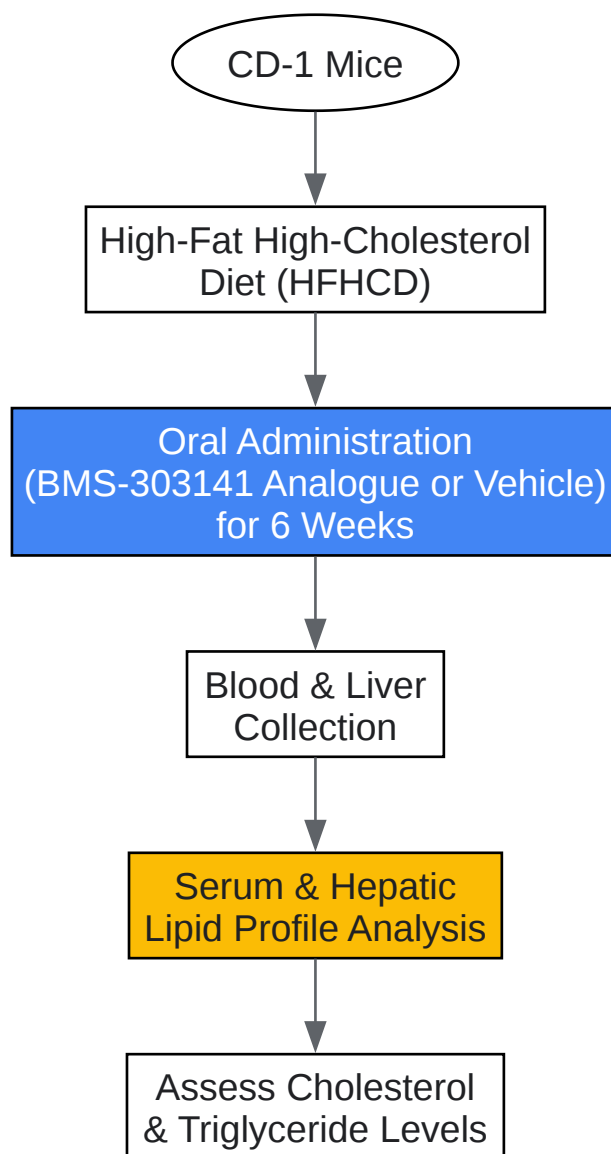
Model	Treatment	Key Findings	Reference
Hypercholesterolemic Mice	Analogues of BMS-303141 (orally for 6 weeks)	Serum Total Cholesterol: ↓ 32.0-57.3% LDL Cholesterol: ↓ 67.5-80.2%	[8][9][10]
db/db Mice	50 mg/kg/day BMS-303141 (intragastrically for 30 days)	Reduced body weight and blood fat. Decreased renal lipid accumulation. Downregulated renal ACC, FAS, HMGCR.	[1][6][7]
High-Fat Diet Mice	10-100 mg/kg/day BMS-303141 (oral)	Reduced weight gain. Lowered plasma cholesterol, triglycerides, and glucose.	[3][4]
Septic Mice (LPS model)	50 mg/kg BMS-303141 (pretreatment)	Decreased plasma IL-6, MCP-1, lactate, and LDH.	[11]

Experimental Protocols

In Vivo Hyperlipidemia Mouse Model

- Animal Model: CD-1 mice.[9]
- Induction of Hypercholesterolemia: Mice were fed a High-Fat and High-Cholesterol Diet (HFHCD) to induce the disease state.[9]
- Treatment Protocol: **BMS-303141** analogues were administered orally once daily for a duration of six weeks.[9]
- Sample Collection and Analysis: At the end of the treatment period, blood was collected to obtain serum. Serum and hepatic lipid profiles (total cholesterol, LDL, HDL) were analyzed to

determine the effects of the compounds.[9]



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Caption: General workflow for in vivo hyperlipidemia studies.

In Vitro Lipid Synthesis Assay

- Cell Line: Human hepatoma cell line, HepG2.[8][9]
- Treatment Protocol: HepG2 cells were cultured and treated with various concentrations of **BMS-303141** or its analogues.[8][9]

- **Analysis of Lipid Synthesis:** The rate of cholesterol and fatty acid synthesis was measured, typically through the incorporation of a radiolabeled precursor like [14C]-acetate into cellular lipids. The amount of radioactivity incorporated is quantified to determine the level of inhibition.
- **Enzyme Activity Assay:** ACLY enzyme activity was assessed using a commercial ACLY Assay Kit, often coupled with a detection system like the ADP-Glo Kinase Assay to measure the ADP produced during the ACLY reaction.[8][9]

Western Blotting and qPCR for Gene Expression

- **Objective:** To measure the protein and mRNA levels of key lipogenic enzymes (ACLY, ACC, FAS, HMGCR).
- **Protocol (as per db/db mouse study):**
 - **Tissue Preparation:** Renal cortex tissue was harvested from control and **BMS-303141**-treated mice.[6]
 - **Protein Analysis (Western Blot):** Proteins were extracted, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against ACL, ACC, FAS, and HMGCR. A secondary antibody conjugated to an enzyme (e.g., HRP) was used for detection.[6]
 - **RNA Analysis (Q-PCR):** Total RNA was extracted from the renal cortex, reverse-transcribed into cDNA, and then subjected to quantitative PCR using specific primers for Acl, Acc, Fas, and Hmgcr transcripts.[6]

Conclusion

BMS-303141 is a well-characterized inhibitor of ATP-citrate lyase that effectively modulates lipid metabolism by restricting the supply of acetyl-CoA for de novo lipogenesis. Preclinical data robustly supports its role in reducing the synthesis of fatty acids and cholesterol, leading to lower plasma lipid levels and decreased ectopic lipid accumulation.[3][6] Its clear mechanism of action and demonstrated efficacy in various in vitro and in vivo models underscore its potential as a therapeutic agent for metabolic disorders. Further investigation into its analogues may

yield candidates with improved pharmacokinetic and pharmacodynamic profiles for clinical development.[8][9]

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